4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid
Overview
Description
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid, also known as Z-L-Asp-OBzl, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group that protects the amino group, enhancing its stability and reactivity. The molecular formula is with a molecular weight of approximately 241.26 g/mol. Its structural components include:
- Benzyloxycarbonyl group : Provides protection for the amino group.
- Hydroxybutanoic acid moiety : Contributes to its reactivity and biological interactions.
The primary mechanism of action for this compound involves its interaction with various enzymes and receptors. The benzyloxycarbonyl group allows selective reactions at other functional sites, while the hydroxy and carbonyl groups enhance binding affinity through hydrogen bonding. This compound acts as a precursor for incorporating L-aspartic acid into peptides, which can modulate enzyme activity and receptor function depending on the specific peptide sequence .
Applications in Medicinal Chemistry
- Peptide Synthesis : It serves as a building block in peptide synthesis, particularly in developing pharmaceutical agents like enzyme inhibitors and receptor modulators .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including antibiotic-resistant strains .
- Cytotoxic Effects : Research indicates that certain derivatives demonstrate cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial activity of various amino acid derivatives, this compound derivatives were tested against gram-positive and gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 5 µM, indicating its potential as an antibacterial agent .
Case Study 2: Cytotoxic Activity
A separate investigation into the cytotoxic effects of this compound revealed that it could induce apoptosis in cancer cell lines such as H460 (non-small cell lung cancer) at concentrations greater than 20 µg/mL. The study highlighted its potential use in developing novel anticancer therapies .
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Protection of Amino Group : The amino group is protected using benzyl chloroformate in an alkaline medium.
- Formation of Hydroxybutanoic Acid Moiety : Subsequent reactions lead to the formation of the hydroxybutanoic acid structure.
- Purification : The final product is purified through recrystallization from suitable solvents.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Applications |
---|---|---|
This compound | Antimicrobial, Cytotoxic | Peptide Synthesis |
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | Enzyme Inhibition | Drug Development |
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid | Antibacterial | Antibiotic Research |
Properties
IUPAC Name |
2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKOBRDRCYROKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385028, DTXSID20865996 | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_40133 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42491-77-0 | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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